2'-(2-methylpropyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole moiety in its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a cyclohexane-1,3’-isoquinoline precursor under specific conditions to form the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Common solvents used in such reactions include ethanol and dimethyl sulfoxide, while catalysts like triethylamine may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The 1,3,4-thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Spiro compounds: Other spiro compounds with different ring structures but similar chemical properties.
Uniqueness
What sets 2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its unique combination of the spiro structure and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26N4O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2S/c1-14(2)12-25-19(27)16-9-5-4-8-15(16)17(21(25)10-6-3-7-11-21)18(26)23-20-24-22-13-28-20/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3,(H,23,24,26) |
InChI Key |
NGCQPRRRGCJECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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